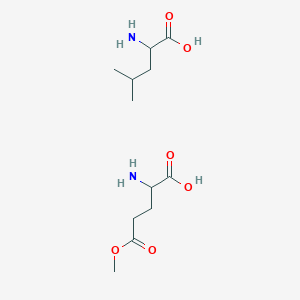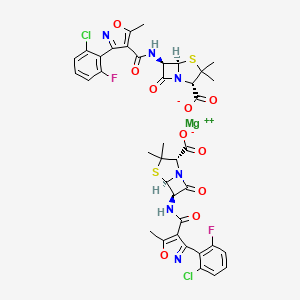
2-Amino-5-methoxy-5-oxopentanoic acid;2-amino-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-methoxy-5-oxopentanoic acid: and 2-amino-4-methylpentanoic acid are organic compounds with distinct structures and properties. 2-Amino-5-methoxy-5-oxopentanoic acid is a derivative of glutamic acid, while 2-amino-4-methylpentanoic acid is commonly known as leucine, an essential amino acid. These compounds are significant in various biochemical and industrial applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
2-Amino-5-methoxy-5-oxopentanoic acid
-
2-Amino-4-methylpentanoic acid
- Industrially, 2-amino-4-methylpentanoic acid (leucine) is produced through fermentation processes using microorganisms such as Corynebacterium glutamicum.
- It can also be synthesized chemically by the Strecker synthesis, which involves the reaction of isovaleraldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.
Chemical Reactions Analysis
Types of Reactions
-
2-Amino-5-methoxy-5-oxopentanoic acid
-
2-Amino-4-methylpentanoic acid
Transamination: This compound can undergo transamination reactions to form α-ketoisocaproic acid.
Decarboxylation: It can be decarboxylated to form isobutylamine.
Oxidation: It can be oxidized to form corresponding keto acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia, amines, and thiols are commonly used.
Major Products
2-Amino-5-methoxy-5-oxopentanoic acid: Oxo derivatives, amino alcohols, and substituted derivatives.
2-Amino-4-methylpentanoic acid: α-Ketoisocaproic acid, isobutylamine, and keto acids.
Scientific Research Applications
-
Chemistry
2-Amino-5-methoxy-5-oxopentanoic acid: Used as a building block in organic synthesis and peptide synthesis.
2-Amino-4-methylpentanoic acid: Used in the synthesis of pharmaceuticals and as a standard in amino acid analysis.
-
Biology
2-Amino-5-methoxy-5-oxopentanoic acid: Studied for its role in metabolic pathways and enzyme interactions.
2-Amino-4-methylpentanoic acid: Essential for protein synthesis and muscle metabolism.
-
Medicine
2-Amino-5-methoxy-5-oxopentanoic acid: Investigated for its potential therapeutic effects in neurological disorders.
2-Amino-4-methylpentanoic acid: Used in nutritional supplements and treatments for muscle wasting diseases.
-
Industry
2-Amino-5-methoxy-5-oxopentanoic acid: Utilized in the production of biodegradable polymers.
2-Amino-4-methylpentanoic acid: Used in the food industry as a flavor enhancer.
Mechanism of Action
-
2-Amino-5-methoxy-5-oxopentanoic acid
-
2-Amino-4-methylpentanoic acid
Comparison with Similar Compounds
-
Similar Compounds
2-Amino-5-methoxy-5-oxopentanoic acid: Similar compounds include other glutamic acid derivatives such as 2-amino-5-oxopentanoic acid and 2-amino-5-hydroxy-5-oxopentanoic acid.
2-Amino-4-methylpentanoic acid: Similar compounds include other branched-chain amino acids like valine and isoleucine.
-
Uniqueness
2-Amino-5-methoxy-5-oxopentanoic acid: Its methoxy group provides unique reactivity and potential for diverse chemical modifications.
2-Amino-4-methylpentanoic acid: Its role as an essential amino acid makes it crucial for human health and nutrition.
Properties
Molecular Formula |
C12H24N2O6 |
|---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
2-amino-5-methoxy-5-oxopentanoic acid;2-amino-4-methylpentanoic acid |
InChI |
InChI=1S/C6H11NO4.C6H13NO2/c1-11-5(8)3-2-4(7)6(9)10;1-4(2)3-5(7)6(8)9/h4H,2-3,7H2,1H3,(H,9,10);4-5H,3,7H2,1-2H3,(H,8,9) |
InChI Key |
ACYNOJOVIUFXEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)N.COC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![17beta-Hydroxyestr-4-en-3-one 17-[3-(2-furyl)propionate]](/img/structure/B12302603.png)

![2-[(5-Chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B12302617.png)

![N-[2-[2-[2-[2-[2-[2-[2-[2-(carbamothioylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12302644.png)


![1-[2-[[2-[2-[2-[2-[2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinolin-7-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12302661.png)
![1-[1-(4-phenylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile](/img/structure/B12302667.png)
![3(2H)-Benzofuranone, 4-(beta-D-glucopyranosyloxy)-2,6-dihydroxy-2-[(4-hydroxyphenyl)methyl]-](/img/structure/B12302672.png)
![(2R,4S)-1-[(2S)-2-acetamido-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12302673.png)
